N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-17-11-10-14(13-16(17)22-12-6-5-9-19(22)23)21-20(24)15-7-3-4-8-18(15)26-2/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRSPYGWGMCZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The piperidinyl group is then added via a nucleophilic substitution reaction, and finally, the methylthio group is introduced through thiolation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the piperidinyl moiety to an alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Researchers explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with benzamide derivatives sharing functional group similarities (e.g., methoxy, thioether, or heterocyclic substituents), based on synthesis, spectral properties, and biological activities.
Substituent Effects on Physicochemical Properties
Key Observations :
- The methylthio group in the target compound (vs.
- The 2-oxopiperidinyl group introduces a lactam ring, which is absent in the thienopyrimidine analog (). Lactams are known to enhance solubility and hydrogen-bonding capacity compared to aromatic heterocycles .
- Sulfonamide-containing analogs (e.g., ) exhibit higher molecular weights and distinct MS fragmentation patterns due to sulfonyl and imidyl groups .
Key Observations :
- The synthesis of the target compound would likely require multi-step functionalization of the benzamide core, similar to and .
- The 2-oxopiperidinyl group might be introduced via nucleophilic substitution or Buchwald-Hartwig amination, though steric effects at the 3-position of the phenyl ring could reduce yields .
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Methoxy group : Enhances lipophilicity and bioavailability.
- Oxopiperidine ring : Contributes to the compound's interaction with biological targets.
- Methylthio group : May influence the compound's pharmacokinetic properties.
The molecular formula is , and its molecular weight is approximately 346.4 g/mol.
The biological activity of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or infections.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that compounds similar to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown potency exceeding that of traditional antibiotics like ampicillin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity, potentially through apoptosis induction in cancer cells or inhibition of tumor growth. Further studies are necessary to elucidate the specific cancer types affected and the underlying mechanisms.
Comparative Analysis
To provide a clearer understanding of the compound's biological activity, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Biological Activity | MIC (mg/mL) |
|---|---|---|---|
| N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide | Structure | Antimicrobial, Anticancer | 0.004 - 0.03 |
| Apixaban | Structure | FXa Inhibitor | N/A |
| Indole Derivatives | Structure | Diverse Biological Activities | Varies |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide exhibited superior antibacterial activity compared to standard antibiotics. The most effective derivative showed an MIC of 0.004 mg/mL against E. coli, indicating strong potential for development as an antibacterial agent .
- Anticancer Potential : In vitro studies revealed that compounds with similar structures induced apoptosis in various cancer cell lines, suggesting a pathway for therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
